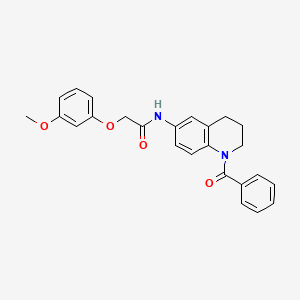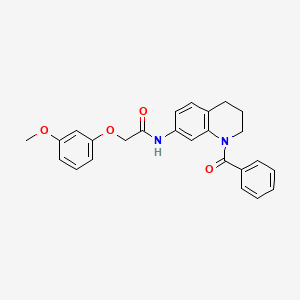
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide, also known as N-benzoyl-2-methoxyphenoxyacetamide (BMPAA), is a novel synthetic compound that has been studied for its potential applications in biomedical and pharmacological research. BMPAA is a member of the quinoline family, which is composed of a wide range of compounds with diverse biological activities. BMPAA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, BMPAA has been used in the laboratory as a substrate for a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
BMPAA has been studied for its potential applications in biomedical and pharmacological research. It has been used as a substrate in a variety of biochemical and physiological studies, including studies of the effects of BMPAA on cell proliferation, apoptosis, and inflammation. Additionally, BMPAA has been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. BMPAA has also been used in the laboratory as a substrate for a variety of biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of BMPAA is not yet fully understood. However, it is believed that BMPAA may act by binding to and blocking the activity of certain enzymes involved in the regulation of cell proliferation and apoptosis. Additionally, BMPAA may also interact with certain receptors, such as the estrogen receptor, and may act as an agonist or antagonist depending on the context.
Biochemical and Physiological Effects
BMPAA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that BMPAA can inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cell lines. Additionally, BMPAA has been shown to inhibit the activity of certain enzymes involved in the regulation of cell proliferation and apoptosis. BMPAA has also been shown to possess anti-inflammatory and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMPAA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. Additionally, BMPAA has been used in a variety of biochemical and physiological studies. However, there are some limitations to the use of BMPAA in laboratory experiments. BMPAA is not stable in solution and must be stored in a dry, airtight container. Additionally, BMPAA is not very soluble in water and must be dissolved in a suitable solvent before use.
Direcciones Futuras
The potential applications of BMPAA are vast and there are numerous areas of research that could be explored in the future. One potential area of research is the development of new and improved synthesis methods for BMPAA. Additionally, further studies could be conducted to better understand the mechanism of action of BMPAA and to identify new and improved therapeutic applications. Additionally, further research could be conducted to explore the potential of BMPAA as an anti-inflammatory, anti-cancer, and anti-microbial agent. Finally, further research could be conducted to explore the potential of BMPAA in the treatment of other diseases and conditions.
Métodos De Síntesis
BMPAA can be synthesized using a variety of methods. One common method involves the reaction of benzoyl chloride with 2-(3-methoxyphenoxy)acetic acid in the presence of anhydrous potassium carbonate. This reaction occurs in two steps, with the first step involving the formation of the benzoyl ester and the second step involving the formation of the quinoline ring. The reaction is typically carried out at room temperature and yields a product with a purity of greater than 95%.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-10-5-11-22(16-21)31-17-24(28)26-20-12-13-23-19(15-20)9-6-14-27(23)25(29)18-7-3-2-4-8-18/h2-5,7-8,10-13,15-16H,6,9,14,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URELSYCHGHXJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B6561352.png)
![N-[(3-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B6561353.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561361.png)
![N-[(3-methoxyphenyl)methyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6561386.png)
![N-(3-methoxyphenyl)-2-({6-oxo-5-[3-(trifluoromethyl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6561392.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6561396.png)
![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561398.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561400.png)
![N-(3-methoxyphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide](/img/structure/B6561401.png)
![6-({4-[2-(3-methoxyphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561420.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561430.png)
![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6561442.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561449.png)
